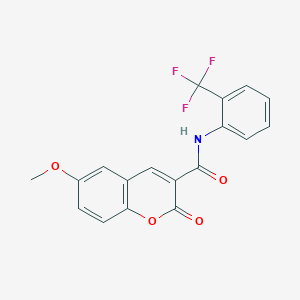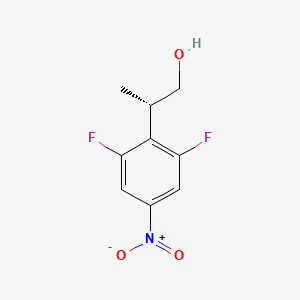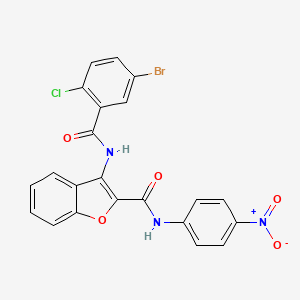
6-methoxy-2-oxo-N-(2-(trifluoromethyl)phenyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-2-oxo-N-(2-(trifluoromethyl)phenyl)-2H-chromene-3-carboxamide, also known as TFPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFPAC is a synthetic compound that belongs to the class of chromene derivatives. It has a molecular weight of 411.36 g/mol and a molecular formula of C20H14F3NO4.
Applications De Recherche Scientifique
Structural Characterization and Polymorphism
Research into structurally related chromene compounds, such as "4-Oxo-N-phenyl-4H-chromene-2-carboxamide," has demonstrated the significance of polymorphism in the crystalline state. These studies reveal how different polymorphs of chromene derivatives can exhibit varied crystal packing, which is crucial for understanding their physical properties and potential applications in material science. The detailed crystallographic analysis provides insights into their molecular conformations, which is essential for the design and development of chromene-based compounds with desired physical and chemical properties (Reis et al., 2013).
Fluorescence Properties
Chromene derivatives have been studied for their fluorescence properties, particularly in the solid state. For instance, derivatives like "7-Hydroxy-3-methoxy-6-oxo-6H-benzo[c]-chromene-8-carboxylic acid" exhibit excellent fluorescence in both ethanol solution and the solid state. These properties are attributed to their larger conjugated systems and the presence of various hydrogen bonds, which facilitate molecular recognition through fluorescence emission differences. Such characteristics are pivotal in the development of chromene-based materials for optical and sensor applications (Shi et al., 2017).
Biological Evaluation
The synthesis and biological evaluation of innovative coumarin derivatives, including chromene-based compounds, have highlighted their potential in medical and pharmaceutical research. These compounds have been tested for various biological activities, demonstrating the broad applicability of chromene derivatives in drug discovery and development. The exploration of their antibacterial and antifungal activities, in particular, underlines the versatility of chromene compounds in contributing to new therapeutic agents (Ramaganesh et al., 2010).
GPR35 Agonist Development
A specific focus on the development of GPR35 agonists has been a notable application of chromene derivatives. The synthesis of "6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid" and its evaluation as a potent GPR35 agonist exemplify the therapeutic potential of chromene compounds. This research contributes to our understanding of GPR35 as a target for drug development, with chromene derivatives providing a valuable scaffold for designing selective agonists (Thimm et al., 2013).
Propriétés
IUPAC Name |
6-methoxy-2-oxo-N-[2-(trifluoromethyl)phenyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO4/c1-25-11-6-7-15-10(8-11)9-12(17(24)26-15)16(23)22-14-5-3-2-4-13(14)18(19,20)21/h2-9H,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPYRNQEAQBVPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371480.png)

![N-[3-(4-Fluoro-N-methylanilino)propyl]prop-2-enamide](/img/structure/B2371483.png)

![3-(3-Chloro-4-methylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2371485.png)
![2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2371491.png)
![5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2371492.png)
![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2371493.png)


![2-[(Benzenesulfonyl)methyl]benzoic acid](/img/structure/B2371498.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2371499.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B2371500.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride](/img/structure/B2371502.png)